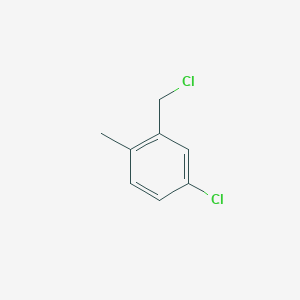

4-Chloro-2-(chloromethyl)-1-methylbenzene

CAS No.: 34060-72-5

Cat. No.: VC8165079

Molecular Formula: C8H8Cl2

Molecular Weight: 175.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34060-72-5 |

|---|---|

| Molecular Formula | C8H8Cl2 |

| Molecular Weight | 175.05 g/mol |

| IUPAC Name | 4-chloro-2-(chloromethyl)-1-methylbenzene |

| Standard InChI | InChI=1S/C8H8Cl2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 |

| Standard InChI Key | JMGAFTBKTDKOHT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)CCl |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)CCl |

Introduction

Structural and Molecular Characteristics

The IUPAC name for this compound, 4-chloro-2-(chloromethyl)-1-methylbenzene, reflects its substitution pattern on the benzene ring. The molecular structure is defined by the following features:

-

Chlorine atom at the 4-position, which directs electrophilic substitution reactions to the ortho and para positions.

-

Chloromethyl group at the 2-position, offering a reactive site for further functionalization.

-

Methyl group at the 1-position, contributing to steric effects and influencing the compound’s solubility.

The Standard InChI (1S/C8H8Cl2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3) and InChIKey (JMGAF) provide unambiguous identifiers for computational and database applications. A comparative analysis of its physicochemical properties against related compounds is provided in Table 1.

Table 1: Physicochemical Properties of 4-Chloro-2-(chloromethyl)-1-methylbenzene and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| 4-Chloro-2-(chloromethyl)-1-methylbenzene | C₈H₈Cl₂ | 175.05 | Cl, CH₂Cl, CH₃ | Nucleophilic substitution |

| 4-Chloro-1-ethoxy-2-methylbenzene | C₉H₁₁ClO | 170.64 | Cl, OCH₂CH₃, CH₃ | Electrophilic substitution |

| 1-(Bromomethyl)-4-chloro-2-methylbenzene | C₈H₈BrCl | 219.51 | Br, CH₂Br, CH₃ | Halogen exchange |

Synthesis Methods

Halogenation and Friedel-Crafts Approaches

While direct synthesis protocols for 4-Chloro-2-(chloromethyl)-1-methylbenzene are sparsely documented, analogous compounds suggest routes involving Friedel-Crafts alkylation and halogenation. For instance, the reaction of toluene with chlorinating agents like dichloroacetyl chloride in the presence of aluminum chloride (AlCl₃) can yield chlorinated intermediates . Subsequent chloromethylation via Blanc chloromethylation (using formaldehyde and HCl) or treatment with thionyl chloride (SOCl₂) may introduce the -CH₂Cl group.

Optimized Industrial Protocols

Industrial-scale production often employs continuous flow reactors to enhance yield and purity. A patented method for a related imidazole derivative highlights the use of N-chlorosuccinimide (NCS) as a chlorinating agent and sodium hydrosulfite as a reducing agent, achieving yields exceeding 60% . Similar principles could apply to this compound, with reaction conditions typically involving:

-

Temperatures: 30–80°C

-

Solvents: Ethyl acetate, chloroform, or 1,2-dichloroethane

Applications in Organic Synthesis

Pharmaceutical Intermediates

The chloromethyl group’s susceptibility to nucleophilic displacement makes this compound a precursor to antifungal agents and nonsteroidal anti-inflammatory drugs (NSAIDs). For example, reaction with amines yields benzylamine derivatives, which are key motifs in drug candidates.

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides and insecticides. Coupling with thioureas produces sulfonylurea derivatives, a class of compounds known for their herbicidal activity .

Materials Science

Functionalization via Suzuki-Miyaura cross-coupling introduces aryl groups, enabling the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs).

Research Advancements and Future Directions

Recent patents emphasize green chemistry approaches, such as substituting toxic chlorinating agents with biocatalytic methods. Computational studies using density functional theory (DFT) are also exploring its reactivity patterns to design more efficient derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume